molecular formula C11H16F3NO4 B2762453 (5R)-1-Boc-5-trifluoromethyl-L-proline CAS No. 2287246-78-8

(5R)-1-Boc-5-trifluoromethyl-L-proline

Cat. No.: B2762453
CAS No.: 2287246-78-8
M. Wt: 283.247
InChI Key: HTWYRHWSBFSGNX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-1-Boc-5-trifluoromethyl-L-proline is a synthetic amino acid that has gained significant attention in the field of medicinal chemistry. It is a proline derivative that has a unique trifluoromethyl group attached to its carbon atom. This trifluoromethyl group has been found to enhance the biological activity of the compound, making it a promising candidate for drug discovery research.

Scientific Research Applications

Protein Prosthesis and Peptide Bond Surrogates

Proline's unique conformational properties significantly influence protein folding, structure, and function. Research has explored the use of 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates, leveraging Huisgen's 1,3-dipolar cycloaddition for the synthesis of peptide modules. This approach has demonstrated the potential of such surrogates in maintaining enzymatic activity and native protein structure, highlighting a novel application in protein engineering and design (Tam et al., 2007).

Synthesis of Boc-Protected Proline Derivatives

The synthetic route to Boc-protected cis- and trans-4-trifluoromethyl-D-prolines has been developed, starting from L-serine. This method involves several steps, including trifluoromethylation and cyclization, to achieve the target compounds in a straightforward manner. Such derivatives are valuable in peptide synthesis, offering insights into the manipulation of peptide conformation and stability (Qiu & Qing, 2002).

Metal-Organic Frameworks (MOFs) Functionalization

The functionalization of MOFs with proline moieties introduces chiral centers into the framework, enabling enantioselective applications. By incorporating Boc-protected proline-functionalized linkers into MOFs, researchers have developed highly porous, enantiomerically pure materials suitable for enantioselective adsorption and catalysis. This innovative application underscores the versatility of (5R)-1-Boc-5-trifluoromethyl-L-proline in material science and chiral technology (Kutzscher et al., 2015).

Enantioselective Synthesis and Catalysis

The role of proline and its derivatives in asymmetric synthesis and catalysis is well-documented. For instance, L-proline has been utilized as an enantioselective catalyst in the synthesis of pyrans and thiopyrans, demonstrating the potential of proline-based catalysts in organic synthesis. This research area explores the use of proline derivatives for inducing stereoselectivity in chemical reactions, contributing to the development of novel synthetic methodologies (Elnagdi & Al-Hokbany, 2012).

Properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWYRHWSBFSGNX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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